2,4-Dichloro-1-(2-propynyloxy)benzene

Vue d'ensemble

Description

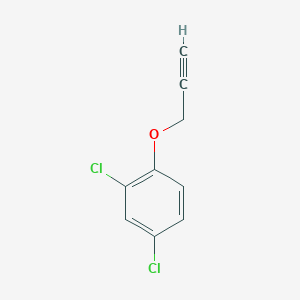

2,4-Dichloro-1-(2-propynyloxy)benzene is an organic compound with the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol . It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a propynyloxy group is attached at the 1 position. This compound is used in various chemical synthesis processes and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-propynyloxy)benzene typically involves the reaction of 2,4-dichlorophenol with propargyl bromide in the presence of a base such as potassium hydroxide . The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the desired product. The general reaction scheme is as follows:

2,4-Dichlorophenol+Propargyl BromideKOH, Solventthis compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products. The product is typically purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-1-(2-propynyloxy)benzene undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form 2,4-dichlorophenylpropanol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of 2,4-dichloro-1-(substituted)benzene derivatives.

Oxidation: Formation of 2,4-dichloro-1-(2-oxopropoxy)benzene.

Reduction: Formation of 2,4-dichlorophenylpropanol.

Applications De Recherche Scientifique

2,4-Dichloro-1-(2-propynyloxy)benzene is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-1-(2-propynyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenol: Lacks the propynyloxy group, making it less reactive in certain synthetic applications.

2,4-Dichloro-1-(2-propynyloxy)benzene derivatives: Compounds with different substituents on the benzene ring or propynyloxy group.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the propynyloxy group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it valuable in research and industrial applications.

Activité Biologique

2,4-Dichloro-1-(2-propynyloxy)benzene, an organic compound with the molecular formula C₉H₆Cl₂O, is characterized by its dichlorobenzene structure featuring a propynyloxy substituent. This compound has garnered attention for its potential biological activities, particularly in herbicidal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 201.05 g/mol

- Melting Point : 47–49 °C

- CAS Number : 17061-90-4

Biological Activity Overview

Research indicates that this compound exhibits herbicidal properties. Its structure suggests potential activity against various plant species, making it relevant for agricultural applications. The biological activity may be attributed to its ability to disrupt cellular processes in plants.

The exact mechanism of action for this compound is not fully elucidated; however, it appears to interact with specific enzymes or pathways within plant cells. This interaction could lead to growth inhibition or cell death, which is critical for its effectiveness as a herbicide.

Herbicidal Activity

A study focusing on the biological effects of this compound highlighted its potential as a herbicide. The compound was shown to inhibit growth in several plant species by disrupting normal physiological processes. The following table summarizes some key findings from various studies:

| Study Reference | Plant Species Tested | Observed Effect | Concentration Tested |

|---|---|---|---|

| Arabidopsis thaliana | Growth inhibition | 100 µM | |

| Zea mays | Reduced biomass | 200 µM | |

| Solanum lycopersicum | Leaf chlorosis | 150 µM |

These findings indicate that the compound's efficacy varies with different plant species and concentrations.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of compounds similar to this compound has shown that modifications in the molecular structure can significantly influence biological activity. For instance:

- Compounds with longer alkyl chains or different halogen substitutions exhibited enhanced herbicidal activity compared to their parent structures.

- The propynyloxy group has been highlighted as a critical feature that enhances the potency against specific plant targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichlorophenol | Dichlorinated phenol | Known for antiseptic properties |

| 2-Chloro-1-(propynyl)phenol | Contains a propynyl group | Used in various synthetic applications |

| 3,5-Dichloro-4-hydroxybenzoic acid | Hydroxy-substituted derivative | Exhibits anti-inflammatory properties |

This comparison illustrates how the specific combination of chlorine substituents and the propynyloxy functional group in this compound confers distinct chemical reactivity and biological activity profiles.

Propriétés

IUPAC Name |

2,4-dichloro-1-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIKGHHJUQTGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168913 | |

| Record name | 2,4-Dichloro-1-(2-propynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-90-4 | |

| Record name | Benzene, 2,4-dichloro-1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017061904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-(2-propynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.